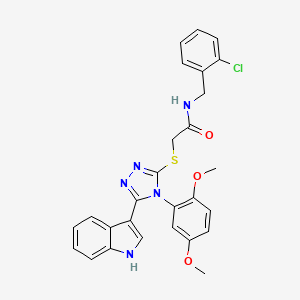

N-(2-chlorobenzyl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

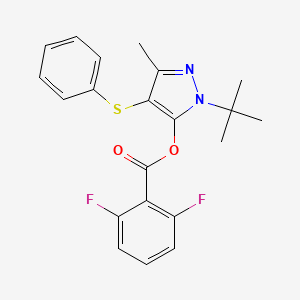

Molecular Structure Analysis

The molecule contains an indole nucleus, which is also known as benzopyrrole . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

Research has focused on synthesizing novel triazole compounds containing thioamide groups, which are structurally similar to the specified compound. These compounds have been synthesized through multi-step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate. The structural determination was performed using single-crystal X-ray diffraction, highlighting the importance of CH···N intermolecular interactions in stabilizing the structure (Li et al., 2005).

Biological Activities

The biological activities of triazole derivatives have been explored, particularly their antifungal and plant growth-regulating activities. These activities suggest the potential for agricultural applications and the development of new antifungal agents (Li et al., 2005). Additionally, some derivatives have shown moderate to good inhibitory potential against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with cholinesterase dysfunction (N. Riaz et al., 2020).

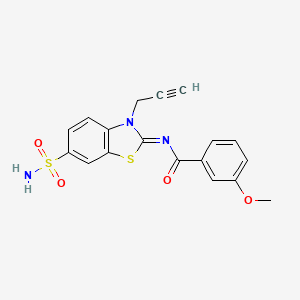

Antitumor Activity

Derivatives of benzothiazole, incorporating heterocyclic rings similar to the specified compound, have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited considerable anticancer activity against certain cancer cell lines, underscoring the relevance of structural modifications on biological activities (L. Yurttaş et al., 2015).

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding interactions of similar compounds with biological targets. These studies provide insights into the molecular basis of their activities and can guide the design of new compounds with improved efficacy and selectivity. For instance, indole acetamide derivatives have been synthesized and analyzed through molecular docking, revealing potential anti-inflammatory applications (F. H. Al-Ostoot et al., 2020).

Safety and Hazards

The specific safety and hazards information for this compound is not available in the retrieved information. As it is not intended for human or veterinary use, it should be handled with appropriate safety measures.

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers . Future research could focus on developing new useful derivatives and exploring their potential applications.

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN5O3S/c1-35-18-11-12-24(36-2)23(13-18)33-26(20-15-29-22-10-6-4-8-19(20)22)31-32-27(33)37-16-25(34)30-14-17-7-3-5-9-21(17)28/h3-13,15,29H,14,16H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOJTZLDMIEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)

![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)

![7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704390.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2704391.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)

![N-(3-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2704400.png)